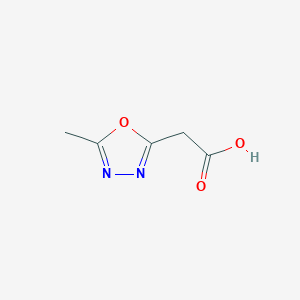

2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid

Description

Significance of the 1,3,4-Oxadiazole (B1194373) Moiety in Advanced Organic Chemistry Research

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. ijpsr.infomdpi.com Its significance stems from several key characteristics:

Bioisosteric Replacement: The 1,3,4-oxadiazole ring is often employed as a bioisostere for amide and ester functional groups. This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and modulate its binding affinity to biological targets.

Diverse Pharmacological Activities: A vast body of research has demonstrated that compounds incorporating the 1,3,4-oxadiazole moiety exhibit a wide range of pharmacological effects. These include antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, anticancer, and antiviral properties. ijpsr.infomdpi.comnih.govsemanticscholar.org

Physicochemical Properties: The presence of the 1,3,4-oxadiazole ring can influence a molecule's lipophilicity, polarity, and ability to participate in hydrogen bonding, all of which are critical for its interaction with biological systems.

Applications in Materials Science: Beyond its medicinal applications, the 1,3,4-oxadiazole core is valued in materials science for its thermal stability and electron-accepting properties. nih.gov This has led to its use in the development of organic light-emitting diodes (OLEDs), fluorescent materials, and polymers. mdpi.com

The synthesis of 1,3,4-oxadiazole derivatives is typically achieved through the cyclization of N,N'-diacylhydrazines or by the reaction of acid hydrazides with various reagents. nih.govorientjchem.org The adaptability of these synthetic routes allows for the introduction of a wide variety of substituents at the 2 and 5 positions of the oxadiazole ring, enabling the fine-tuning of the molecule's properties for specific applications. mdpi.com

Rationale for Academic Investigation of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic Acid Derivatives

The academic pursuit of derivatives of this compound is driven by the desire to harness the synergistic potential of its constituent parts. The 1,3,4-oxadiazole ring provides a foundation of established biological activity, while the acetic acid functional group serves as a versatile anchor for chemical modification. This combination makes the parent compound an ideal starting point for the synthesis of new chemical entities with tailored properties.

The primary rationale for investigating these derivatives lies in the exploration of new therapeutic agents. By modifying the carboxylic acid group of this compound, researchers can create a library of related compounds, such as esters, amides, and more complex conjugates. These modifications can lead to:

Enhanced Biological Activity: Altering the structure of the side chain can significantly impact the molecule's interaction with biological targets, potentially leading to increased potency and selectivity.

Improved Pharmacokinetic Properties: Modifications can be designed to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for the development of effective drugs.

Novel Mechanisms of Action: The introduction of new functional groups can lead to compounds that interact with different biological pathways, opening up possibilities for treating a wider range of diseases.

The potential for developing novel antimicrobial agents is a particularly strong driver for research in this area. The increasing prevalence of antibiotic resistance necessitates the discovery of new compounds with novel mechanisms of action. semanticscholar.orgnih.gov The data in the following table, derived from studies on various 2,5-disubstituted 1,3,4-oxadiazole derivatives, illustrates the potent antimicrobial activity that is characteristic of this class of compounds and provides a strong impetus for the synthesis and evaluation of new derivatives of this compound.

Table 1: Examples of Antimicrobial Activity of 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline Derivatives

| Compound | Substituent at Position 2 | Substituent at Position 5 | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| 20 | 5-Iodofuran | 3-Methyl-4-nitrophenyl | Staphylococcus epidermidis | 1.95 | mdpi.com |

| 37 | Quinolin-4-yl | 3-Methyl-4-nitrophenyl | Staphylococcus epidermidis | 0.48 | mdpi.comsemanticscholar.org |

Furthermore, the anti-inflammatory potential of 1,3,4-oxadiazole derivatives is another key area of investigation. The following table presents data on the anti-inflammatory effects of a series of 2,5-disubstituted 1,3,4-oxadiazoles, highlighting the therapeutic promise that motivates the exploration of new derivatives.

Table 2: Anti-inflammatory Activity of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole Derivatives

| Compound | Substituent on Phenyl Ring | % Inhibition of Paw Edema | Reference |

|---|---|---|---|

| 21c | 4-Chloro | 59.5 | mdpi.com |

| 21i | 4-Nitro | 61.9 | mdpi.com |

Properties

IUPAC Name |

2-(5-methyl-1,3,4-oxadiazol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-6-7-4(10-3)2-5(8)9/h2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZOVEKBDTVUDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 2 5 Methyl 1,3,4 Oxadiazol 2 Yl Acetic Acid and Its Analogs

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (in terms of percentage) of a compound. This method is crucial in the characterization of newly synthesized molecules, such as 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid, as it provides direct evidence for the empirical formula. The technique involves combusting a small, precisely weighed sample of the pure compound in a stream of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are collected and measured, allowing for the calculation of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).

The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as a strong confirmation of the compound's elemental composition and purity.

For the target compound, this compound, the molecular formula is C₅H₆N₂O₃. The theoretical elemental composition can be calculated as follows:

Carbon (C): 42.26%

Hydrogen (H): 4.25%

Nitrogen (N): 19.72%

In synthetic chemistry research, elemental analysis is routinely reported for novel compounds. For instance, the characterization of a related oxadiazole derivative, 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one (C₂₀H₁₆N₄O₂S), included elemental analysis where the calculated values (C, 63.81%; H, 4.28%; N, 14.88%) were in close agreement with the experimentally found values (C, 63.93%; H, 4.39%; N, 14.97%). mdpi.com Similarly, analysis of another analog, 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (C₂₁H₁₇N₅O₂S), showed strong concordance between the calculated (C, 62.52%; H, 4.25%; N, 17.36%) and found results. researchgate.net

The table below illustrates how the results for this compound would be presented, comparing the theoretical values with hypothetical experimental findings.

| Element | Theoretical % | Found % (Hypothetical) |

|---|---|---|

| Carbon (C) | 42.26 | 42.31 |

| Hydrogen (H) | 4.25 | 4.22 |

| Nitrogen (N) | 19.72 | 19.68 |

Chromatographic Techniques for Purity Assessment (e.g., Thin Layer Chromatography)

Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. Thin Layer Chromatography (TLC) is a particularly common, rapid, and cost-effective technique used for this purpose in the context of 1,3,4-oxadiazole (B1194373) chemistry. nih.govmdpi.com

TLC operates on the principle of separation by differential partitioning of components between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat plate) and a mobile phase (a solvent or solvent mixture). A spot of the sample is applied to the plate, which is then placed in a chamber with the mobile phase. As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.

The purity of a sample can be qualitatively assessed by the number of spots that appear on the TLC plate after visualization (e.g., under UV light). A pure compound should ideally appear as a single spot. The retention factor (Rf value), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification purposes.

In the synthesis of 1,3,4-oxadiazole precursors, such as N,N′-diacylhydrazines, TLC is employed to monitor the reaction's completion. nih.gov Researchers use specific systems, such as silica gel 60 F254 plates as the stationary phase, with various mobile phases tailored to the polarity of the compounds being separated. nih.gov For instance, the synthesis of 1,3,4-oxadiazole derivatives has been monitored using a methanol/chloroform (4:1 v/v) solvent system. nih.gov The purification of related compounds has also been achieved using column chromatography with ethyl acetate (B1210297) as the mobile phase. nih.govmdpi.com

The table below summarizes TLC systems documented for the analysis of related 1,3,4-oxadiazole derivatives.

| Stationary Phase | Mobile Phase (Solvent System) | Application | Reference |

|---|---|---|---|

| Silica gel 60 F254 | Methanol/Chloroform (4:1 v/v) | Reaction monitoring for 1,3,4-oxadiazole derivatives | nih.gov |

| Silica gel 60 F254 | Ethyl acetate | Reaction monitoring and purification | nih.gov |

| Silica gel 60 F254 | Chloroform/Ethyl acetate (5:1 v/v) | Reaction monitoring | nih.gov |

| Silica gel | Not specified | Reaction monitoring for 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles | mdpi.com |

Computational Chemistry and Molecular Modeling of 2 5 Methyl 1,3,4 Oxadiazol 2 Yl Acetic Acid Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in the study of molecular structures, offering profound insights into electronic properties and reactivity. These computational methods are particularly valuable for understanding the behavior of novel compounds like the derivatives of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid. By simulating molecular behavior at the quantum level, researchers can predict various chemical and physical properties before undertaking complex and resource-intensive experimental synthesis.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study derivatives of acetic acid and oxadiazole analogs. scispace.comresearchgate.net DFT calculations are instrumental in determining optimized molecular geometries and a range of electronic descriptors that help in elucidating the relationship between a molecule's structure and its potential activity. eajournals.org For instance, DFT has been successfully used to study the inhibitory activity of 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl] acetic acid derivatives, providing a theoretical framework for understanding their biological potential. scispace.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is directly related to the ionization potential and signifies the molecule's nucleophilicity, whereas the LUMO's energy is related to the electron affinity and indicates electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

In a DFT study of seven different 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl] acetic acid derivatives (designated 3a-g), the HOMO and LUMO energies were calculated to understand their electronic properties. scispace.com The results revealed that the energy gap (LUMO energy – HOMO energy) for these compounds ranged from 5.16 eV to 5.61 eV. scispace.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 3a | -6.46 | -0.85 | 5.61 |

| 3b | -6.30 | -0.82 | 5.48 |

| 3c | -5.94 | -0.78 | 5.16 |

| 3d | -6.52 | -0.99 | 5.53 |

| 3e | -6.52 | -1.03 | 5.49 |

| 3f | -6.44 | -0.90 | 5.54 |

| 3g | -6.14 | -0.89 | 5.25 |

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the electrophilic and nucleophilic sites of a molecule. researchgate.netresearchgate.net

The different values of the electrostatic potential are represented by various colors. Typically, regions with the most negative potential, which are susceptible to electrophilic attack, are colored red. Conversely, regions with the most positive potential, prone to nucleophilic attack, are colored blue. Green areas represent regions of neutral potential. researchgate.net This analysis is valuable for understanding intermolecular interactions, such as hydrogen bonding, and has been applied to investigate the properties of various oxadiazole derivatives. researchgate.net

Mulliken population analysis is a method used in computational chemistry to estimate partial atomic charges. wikipedia.org This approach partitions the total electron population among the different atoms in a molecule. The calculation is based on the linear combination of atomic orbitals (LCAO) used to construct the molecular orbitals. uni-muenchen.de

While widely used, Mulliken analysis has known limitations. The calculated atomic charges can be highly sensitive to the choice of basis set used in the quantum chemical calculation. wikipedia.orguni-muenchen.de This means that small changes in the basis set can lead to large variations in the computed charges, and the method does not have a well-defined complete basis set limit. wikipedia.org Despite these issues, it remains a common tool for gaining a qualitative understanding of charge distribution within a molecule.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, offering insights into intramolecular charge transfer, hyperconjugation, and delocalization of electron density. acadpubl.eu

In addition to frontier orbitals, DFT calculations can determine a variety of molecular descriptors that characterize the physicochemical properties of a molecule. These descriptors are essential in fields like quantitative structure-activity relationship (QSAR) studies.

Solvation Energy: This descriptor quantifies the energy change when a molecule is transferred from a vacuum (gas phase) to a solvent. It is crucial for predicting a molecule's solubility and behavior in a biological environment.

Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated from the energies of the HOMO and LUMO. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity, while a molecule with a small gap is "soft" and more reactive. scispace.com

For the series of 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl] acetic acid derivatives (3a-g), these descriptors were calculated to correlate their electronic properties with potential activity. scispace.comresearchgate.net

| Compound | Solvation Energy (kcal/mol) | Dipole Moment (Debye) | Chemical Hardness (η) |

|---|---|---|---|

| 3a | -21.61 | 3.58 | 2.81 |

| 3b | -20.93 | 3.87 | 2.74 |

| 3c | -22.99 | 2.69 | 2.58 |

| 3d | -20.98 | 2.17 | 2.77 |

| 3e | -20.89 | 2.09 | 2.75 |

| 3f | -20.94 | 2.14 | 2.77 |

| 3g | -24.96 | 4.92 | 2.63 |

Density Functional Theory (DFT) Studies

Molecular Docking Simulations

Molecular docking is a cornerstone of computational drug design, enabling the prediction of how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein. This technique is instrumental in understanding the binding modes, estimating the strength of the interaction, and identifying key molecular determinants of binding for derivatives of this compound.

Prediction of Ligand-Receptor Binding Modes

Molecular docking simulations have been successfully employed to predict the binding conformations of various 1,3,4-oxadiazole (B1194373) derivatives within the active sites of their respective biological targets. For instance, in a study of 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl]acetic acid derivatives, docking studies were conducted against the S. aureus cell line (PDB ID: 4b19) to elucidate their antibacterial mechanism. appconnect.in These simulations predict the most stable conformation of the ligand within the receptor's binding pocket, providing a three-dimensional representation of the molecular interactions. appconnect.in The accuracy of these predictions is fundamental for the rational design of more potent analogs. Computational tools like AutoDock Vina are frequently used for this purpose, allowing for the exploration of various possible binding poses and the selection of the most energetically favorable ones. ctu.edu.vn

Estimation of Binding Energies and Affinities

A critical output of molecular docking is the estimation of binding energy, which provides a quantitative measure of the affinity between a ligand and its receptor. Lower binding energies typically indicate a more stable and favorable interaction. In the investigation of 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl]acetic acid derivatives as antibacterial agents, the binding energies obtained from docking simulations against the S. aureus receptor were found to be -4.7 kcal/mol, -4.9 kcal/mol, -4.9 kcal/mol, -4.8 kcal/mol, and -4.9 kcal/mol for various analogs. researchgate.net These values help in ranking potential drug candidates and prioritizing them for further experimental validation. The "dock score" is a common metric used to represent this interaction energy, guiding the selection of compounds with the highest predicted affinity. researchgate.net

Virtual Screening Approaches

Virtual screening is a computational technique that involves the docking of large libraries of compounds against a target receptor to identify potential "hits". This approach significantly accelerates the initial stages of drug discovery by narrowing down the number of compounds that need to be synthesized and tested experimentally. For derivatives of the 1,3,4-oxadiazole scaffold, virtual screening has been utilized to discover inhibitors of targets like aminoacyl-tRNA synthetases (aaRSs), which are crucial for bacterial survival. ctu.edu.vn By docking a library of designed 1,3,4-oxadiazole structures into the active site of methionyl-tRNA synthetase (MetRS), researchers can identify compounds that exhibit favorable binding interactions, earmarking them as promising candidates for development as new antibiotics. ctu.edu.vn

Identification of Key Interacting Residues in Target Active Sites

Understanding the specific amino acid residues within the receptor's active site that interact with the ligand is paramount for structure-based drug design. Molecular docking simulations provide a detailed map of these interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, in the study of 1,3,4-oxadiazole derivatives targeting S. aureus, the interactions between the ligands and the 4b19 receptor were analyzed to identify these key residues. appconnect.in Similarly, studies on other 1,3,4-oxadiazole derivatives targeting different enzymes have identified crucial interactions with specific amino acids like Asp287, Tyr250, and His523 in the binding pocket of MetRS. ctu.edu.vn This knowledge allows medicinal chemists to modify the ligand's structure to enhance interactions with these key residues, thereby improving binding affinity and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models Correlating Structure with Biological Activity

QSAR models are developed by correlating various physicochemical and structural descriptors of molecules with their experimentally determined biological activities. In the context of 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl]acetic acid derivatives, a QSAR model was successfully developed to predict their antibacterial activity (IC50) against S. aureus. appconnect.in This model utilized molecular descriptors obtained from Density Functional Theory (DFT) calculations, such as HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, Log P, molecular weight, dipole moment, and solvation energy. appconnect.in The developed QSAR model showed a good correlation between the predicted and observed IC50 values, indicating its predictive power. appconnect.in Such models are invaluable for predicting the activity of newly designed compounds before their synthesis, thus streamlining the drug discovery process and reducing the reliance on extensive experimental testing. appconnect.in

| Compound/Derivative Class | Target/Activity | Key Findings from Computational Studies |

| 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl]acetic acid derivatives | Antibacterial (S. aureus) | Docking predicted stable conformations in the active site of the 4b19 receptor with binding energies ranging from -4.7 to -4.9 kcal/mol. A QSAR model was developed that successfully correlated molecular descriptors with antibacterial activity. appconnect.inresearchgate.net |

| Designed 1,3,4-oxadiazole structures | Aminoacyl-tRNA synthetase (MetRS) inhibitors | Virtual screening identified 14 compounds with potential as MetRS inhibitors, showing interactions with key residues such as Asp287, Tyr250, and His523. ctu.edu.vn |

Identification of Physicochemical and Structural Property Contributions to Activity

Computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT), have been instrumental in elucidating the key physicochemical and structural properties that govern the biological activity of 1,3,4-oxadiazole acetic acid derivatives. These models help to establish a mathematical correlation between the chemical structure of a compound and its biological effect, thereby guiding the design of more potent molecules.

Research on a series of 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl]acetic acid derivatives has provided significant insights into the molecular descriptors that influence their antibacterial activity against S. aureus. scispace.comresearchgate.net DFT calculations were employed to determine various electronic and structural parameters for these compounds. scispace.comresearchgate.net

Key molecular descriptors identified through these computational analyses include:

Highest Occupied Molecular Orbital (HOMO) Energy: This parameter relates to the electron-donating ability of a molecule. A higher HOMO energy suggests a greater tendency to donate electrons, which can be crucial for interactions with biological targets.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: This descriptor indicates the electron-accepting ability of a molecule. A lower LUMO energy facilitates the acceptance of electrons.

Energy Gap (HOMO-LUMO): The difference between HOMO and LUMO energies is an indicator of molecular stability and reactivity. A smaller energy gap suggests that a molecule is more reactive and can be more readily polarized. researchgate.net

Log P (Lipophilicity): This value represents the partition coefficient of a compound between an octanol (B41247) and water phase, indicating its lipophilicity or hydrophobicity. Lipophilicity is a critical factor for membrane permeability and reaching the target site.

Solvation Energy: This represents the energy change when a solute is transferred from a vacuum to a solvent. It provides insight into the solubility and interactions of the molecule with its biological environment.

Dipole Moment: This parameter measures the polarity of a molecule, which can significantly affect its binding affinity to a receptor through polar interactions. scispace.com

A developed QSAR model for the antibacterial activity of these acetic acid derivatives revealed a strong correlation between the observed activity (IC50) and a combination of these descriptors. researchgate.net The model demonstrated that parameters such as HOMO energy, Log P, solvation energy, and molecular weight were significant contributors to the antibacterial efficacy against S. aureus. researchgate.net

The following tables summarize the calculated physicochemical properties and their relationship with the observed biological activity for a set of 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl]acetic acid derivatives.

Table 1: Calculated Molecular Descriptors for 1,3,4-Oxadiazole Acetic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Log P | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Solvation Energy (kcal/mol) |

| 3a | -1.78 | -0.99 | 3.01 | 282.28 | 3.51 | -9.92 |

| 3b | -1.74 | -0.95 | 3.48 | 296.31 | 3.61 | -9.62 |

| 3c | -1.73 | -0.99 | 3.82 | 316.73 | 4.86 | -10.04 |

| 3d | -1.82 | -1.03 | 3.10 | 302.72 | 4.90 | -10.42 |

| 3e | -1.78 | -0.90 | 4.29 | 361.18 | 4.94 | -10.01 |

| 3f | -1.81 | -0.89 | 3.06 | 327.72 | 1.83 | -10.51 |

| 3g | -1.76 | -0.97 | 3.48 | 296.31 | 3.55 | -9.62 |

Data sourced from a study on 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl]acetic acid derivatives. researchgate.net

Table 2: Correlation of Predicted vs. Observed Antibacterial Activity (IC50)

| Compound | Observed IC50 (µg/mL) | Predicted IC50 (µg/mL) |

| 3a | 1.74 | 1.73 |

| 3b | 1.63 | 1.64 |

| 3c | 1.48 | 1.48 |

| 3d | 1.69 | 1.70 |

| 3e | 1.34 | 1.33 |

| 3f | 1.70 | 1.70 |

| 3g | 1.63 | 1.64 |

Data reflects the predictive power of the QSAR model developed for a series of 1,3,4-oxadiazole acetic acid derivatives. researchgate.net

These findings underscore the importance of both electronic properties (HOMO, LUMO) and physicochemical characteristics (Log P, molecular weight) in determining the biological activity of this class of compounds. The strong predictive ability of the QSAR model confirms that these structural and electronic features are critical for the molecule's interaction with its biological target. researchgate.net Specifically, the combination of these descriptors helps to define the necessary attributes for effective antibacterial action. researchgate.net

Mechanistic Investigations of 2 5 Methyl 1,3,4 Oxadiazol 2 Yl Acetic Acid Derivatives in Biological Systems Excluding Clinical Data

Enzyme Inhibition and Modulation Studies

The 1,3,4-oxadiazole (B1194373) scaffold is a key feature in many molecules designed to inhibit specific enzymes, attributing to its favorable metabolic profile and its ability to form hydrogen bonds. nih.gov

Derivatives of 1,3,4-oxadiazole have been extensively investigated as inhibitors of enzymes that play a crucial role in cancer progression.

Telomerase: Telomerase is an enzyme often reactivated in cancer cells, contributing to their immortalization. nih.govnih.gov Several studies have identified 1,3,4-oxadiazole derivatives as potent telomerase inhibitors. nih.govnih.govtmrjournals.com For instance, a series of 2-phenyl-4H-chromone derivatives featuring a 1,3,4-oxadiazole moiety demonstrated significant telomerase inhibitory activity, with some compounds showing IC50 values below 1 µM. nih.gov Mechanistic insights from these studies suggest that some derivatives can suppress telomerase activity by reducing the expression of dyskerin, a key protein component of the telomerase complex. nih.govtmrjournals.com

Histone Deacetylase (HDAC): HDACs are enzymes involved in the epigenetic regulation of gene expression, and their dysregulation is linked to cancer. nih.govmdpi.com Difluoromethyl-1,3,4-oxadiazoles have been identified as selective, mechanism-based, and essentially irreversible inhibitors of HDAC6. nih.gov These compounds operate through a two-step slow-binding mechanism. Crystallographic studies suggest that the oxadiazole ring is opened by a zinc-bound water molecule in the enzyme's active site, forming a deprotonated difluoroacetylhydrazide. This species then coordinates strongly with the zinc ion, leading to potent and lasting inhibition of HDAC6. nih.gov Other research has also explored 2,5-disubstituted 1,3,4-oxadiazoles as promising surface recognition moieties for developing novel hydroxamic acid-based HDAC inhibitors. researchgate.net

Thymidylate Synthase (TS): Thymidylate synthase is a critical enzyme in the DNA synthesis pathway, making it a target for cancer therapy. researchgate.net Hybrids containing both 1,2,3-triazole and 1,3,4-oxadiazole moieties have been synthesized and evaluated for their anticancer effects via TS inhibition. researchgate.netnih.gov In one study, certain arene-linked 1,3,4-oxadiazole hybrids were identified as potent inhibitors of thymidylate synthase, with inhibition percentages comparable to or exceeding the reference drug pemetrexed (B1662193) at tested concentrations. researchgate.net

Thymidine (B127349) Phosphorylase (TP): Thymidine phosphorylase (TP) is an enzyme involved in pyrimidine (B1678525) metabolism and is overexpressed in many types of cancer, where it promotes angiogenesis. rjraap.comnih.gov Consequently, TP inhibitors are sought after as potential anticancer agents. rjraap.comnih.gov A series of 1,3,4-oxadiazole-2-thione derivatives were synthesized and showed moderate to potent inhibitory activity against thymidine phosphorylase. The most active compound, featuring a 4-hydroxyphenyl group at the C-5 position, exhibited an IC50 value of 38.24 ± 1.28 μM, which was comparable to the reference inhibitor, 7-deazaxanthine. nih.gov

| Enzyme Target | Derivative Class | Key Findings | Reported IC50 Values |

|---|---|---|---|

| Telomerase | 2-phenyl-4H-chromone containing 1,3,4-oxadiazole | Inhibited telomerase by reducing dyskerin expression. nih.govtmrjournals.com | < 1 µM for some compounds nih.gov |

| Histone Deacetylase 6 (HDAC6) | Difluoromethyl-1,3,4-oxadiazoles | Mechanism-based, essentially irreversible inhibition via oxadiazole ring opening. nih.gov | Not specified in provided text |

| Thymidylate Synthase (TS) | 1,2,3-triazole-1,3,4-oxadiazole hybrids | Inhibited TS, with some compounds showing activity comparable to pemetrexed. researchgate.net | Not specified in provided text |

| Thymidine Phosphorylase (TP) | 5-substituted-1,3,4-oxadiazole-2-thiones | Competitive inhibition. nih.gov | 38.24 ± 1.28 μM for the most active compound nih.gov |

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net Numerous studies have demonstrated the potential of 1,3,4-oxadiazole derivatives as α-glucosidase inhibitors. nih.govresearchgate.netfarmaciajournal.com For example, a series of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles were synthesized and evaluated, with many compounds showing significantly higher inhibitory activity than the standard drug, acarbose. researchgate.net Compounds with hydroxyl and halogen substitutions were particularly potent, exhibiting IC50 values ranging from 12.75 ± 0.10 to 162.05 ± 1.65 μM. researchgate.net Molecular docking studies suggest these compounds interact with key amino acid residues in the enzyme's active site, such as Glu 276, Asp 214, and Phe 177. researchgate.net

| Derivative Class | Key Findings | Reported IC50 Values | Reference Drug (IC50) |

|---|---|---|---|

| 5-Aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles | Compounds with hydroxyl and halogen substitutions were most active. researchgate.net | 12.75 ± 0.10 to 162.05 ± 1.65 µM researchgate.net | Acarbose (856.45 ± 5.60 µM) researchgate.net |

| N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide | Several compounds identified as promising inhibitors. nih.gov | 52.63 ± 1.16 to 86.35 ± 1.17 µM for active compounds nih.gov | Not specified |

| Mannich bases of 5-subsituted-1,3,4-oxadiazole-2-thione | All synthesized compounds showed inhibitory activity. farmaciajournal.com | 43.05 ± 0.11 to 78.27 ± 0.44 µM farmaciajournal.com | Acarbose (27.10 ± 0.51 µM) farmaciajournal.com |

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is the basis for the action of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. rsc.org Research has shown that 2,5-diaryl-1,3,4-oxadiazoles can act as potent and selective COX-2 inhibitors. rsc.orgresearchgate.net In one study, compounds bearing methylsulfonyl moieties demonstrated high selectivity for COX-2, with IC50 values in the sub-micromolar range (0.48–0.89 μM) and selectivity indices (SI) as high as 132.83. rsc.org Molecular docking studies support these findings, indicating a favorable binding mode in the COX-2 active site. rsc.org Other work on 1,3,4-oxadiazole derivatives has also aimed to improve COX-2 affinity and reduce the gastrotoxicity typical of traditional NSAIDs. nih.gov

The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), is a major public health concern. nih.gov Resistance in MRSA is primarily due to the acquisition of the mecA gene, which encodes for penicillin-binding protein 2a (PBP2a), an enzyme with low affinity for most β-lactam antibiotics. nih.govnih.gov A novel class of non-β-lactam antibiotics based on the oxadiazole scaffold has been discovered to inhibit PBP2a. nih.gov These oxadiazole compounds demonstrate bactericidal activity against MRSA and other Gram-positive bacteria by inhibiting this crucial enzyme involved in cell wall biosynthesis. nih.gov This represents a significant development in the search for new antibiotics that can overcome existing resistance mechanisms. nih.govnih.gov

Cellular and Subcellular Interaction Studies

Beyond enzyme inhibition, understanding how these compounds interact with other cellular components is crucial for elucidating their full mechanistic profile.

The interaction of small molecules with DNA can lead to significant biological effects, including anticancer activity. While research specifically detailing the DNA binding of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid derivatives is limited in the provided search results, studies on related heterocyclic structures suggest this is a plausible mechanism. For example, a series of 2,5-diphenyl-1,3,4-thiadiazole (B72002) hydroxamate derivatives were designed as HDAC inhibitors that also incorporate a DNA-binding fragment. nih.gov In this hybrid approach, one of the most potent compounds not only inhibited HDAC1 but also bound effectively with DNA. This dual mechanism of action—epigenetic modulation and direct DNA interaction—resulted in significant tumor growth suppression in a mouse model. nih.gov This suggests that the 1,3,4-oxadiazole scaffold could similarly be incorporated into molecules designed to interact with DNA, although direct evidence for derivatives of this compound is not yet established.

Apoptosis Induction and Pathway Analysis (e.g., Caspase-3 Activation)

A primary strategy in cancer research is the identification of compounds that can trigger apoptosis, or programmed cell death, in malignant cells. Several studies have demonstrated that derivatives of the 1,3,4-oxadiazole scaffold are capable of inducing apoptosis through various signaling cascades.

One line of research showed that a 1,3,4-oxadiazole derivative, DAO-9, induces apoptosis in murine carcinoma cells by engaging the intrinsic cascade. This process involves the activation of key signaling molecules such as p53, Bax, and Bad, leading to the release of cytochrome c. The culmination of this cascade is the activation of caspase-3, an executioner caspase that mediates the cleavage of cellular proteins and leads to DNA fragmentation. Similarly, studies on the related 1,3,4-thiadiazole (B1197879) scaffold have also shown apoptosis induction through the activation of both caspase-3 and caspase-9.

More recent research on new 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives confirmed their ability to induce apoptosis in human lung cancer cells (A549) at rates significantly higher than the standard drug cisplatin (B142131). Specific derivatives from this series were shown to be potent activators of caspase-3, directly linking the 1,3,4-oxadiazole structure to the activation of this key apoptotic enzyme.

| Derivative Class | Cell Line | Key Findings | Reference |

|---|---|---|---|

| 2,5-di(4-aryloylaryloxymethyl)-1,3,4-oxadiazole (DAO-9) | Murine Ascites Carcinoma | Induces apoptosis via p53, Bax, and Bad, leading to caspase-3 activation. | |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives | A549 (Human Lung Cancer) | Apoptosis induction ratios (16.10–21.54%) higher than cisplatin (10.07%). Compound 4f showed the highest caspase-3 activation. | |

| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives | MCF7 (Breast Cancer) | Enhanced the activity of caspases 3 and 9. |

Mitochondrial Membrane Depolarization Assessment

The mitochondrion plays a central role in the regulation of apoptosis. A key event in the initiation of the intrinsic apoptotic pathway is the loss of the mitochondrial membrane potential (MMP), an indicator of mitochondrial dysfunction and a critical marker of cellular health. This depolarization can be assessed using cationic fluorescent dyes that accumulate in healthy mitochondria but fail to do so when the membrane potential is compromised.

Research into a series of novel 1,3,4-oxadiazole derivatives demonstrated a direct link between these compounds and mitochondrial dysfunction. Specifically, within a series of synthesized 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives, one compound (designated 4f) was identified as causing the most significant mitochondrial membrane depolarization in A549 lung cancer cells. This finding suggests that the pro-apoptotic activity of certain 1,3,4-oxadiazole derivatives is mediated, at least in part, by their ability to disrupt mitochondrial function, a crucial step leading to caspase activation and cell death.

Inhibition of Matrix Metalloproteinase (MMP) Activity

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for degrading components of the extracellular matrix. Overexpression of certain MMPs, particularly MMP-2 and MMP-9, is strongly associated with tumor invasion and metastasis, making them attractive targets for anticancer drug development.

Investigations have revealed that the 1,3,4-oxadiazole scaffold can be utilized to design effective MMP inhibitors. One study synthesized a series of novel 1,3,4-oxadiazole derivatives and evaluated their effects on various MMPs. Two compounds from this series, N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide and N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide, were identified as the most effective MMP-9 inhibitors, while showing no activity against MMP-1, MMP-2, and MMP-13.

Another study focusing on 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives also reported potent MMP-9 inhibition. Several compounds in this series exhibited greater than 75% inhibition of MMP-9 activity, with two derivatives in particular showing low micromolar IC₅₀ values. These findings indicate that 1,3,4-oxadiazole derivatives can selectively target MMP-9, potentially contributing to their anticancer effects by hindering tumor progression and invasion.

| Derivative Class | Target MMP | Inhibition Data | Reference |

|---|---|---|---|

| N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide | MMP-9 | 25.75 ± 2.16% inhibition at 1.3 μM | |

| N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide | MMP-9 | 30.46 ± 3.27% inhibition at 1.3 μM | |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative (4h) | MMP-9 | IC₅₀ = 1.65 μM | |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative (4l) | MMP-9 | IC₅₀ = 2.55 μM |

Cell Cycle Progression Analysis

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. The ability of a compound to interfere with cell cycle progression, thereby halting uncontrolled cell division, is a key anticancer mechanism.

Derivatives of 1,3,4-oxadiazole have been shown to induce cell cycle arrest in various cancer cell lines. A study on nortopsentin analogs, where the central ring was replaced by a 1,3,4-oxadiazole moiety, found that treatment of pancreatic cancer cells led to an accumulation of cells in the G2-M phase and a corresponding decrease in the G1 phase. This G2-M arrest indicates that the compounds interfere with the final stages of cell division. The study further linked this effect to the inhibition of cyclin-dependent kinase 1 (CDK1), a crucial regulator of the G2-M transition.

Similarly, research on 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives demonstrated outstanding retention rates in the G0/G1 phase of the cell cycle in A549 cells, with one compound arresting 89.66% of cells in this phase. This suggests that different substitutions on the 1,3,4-oxadiazole core can lead to cell cycle arrest at different checkpoints, either G0/G1 or G2-M.

| Derivative Class | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole Nortopsentin Analog (3b) | PDAC-3, Suit-2 (Pancreatic) | Increase in G2-M phase, decrease in G0-G1 phase. | |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative (4h) | A549 (Human Lung Cancer) | 89.66% of cells arrested in G0/G1 phase. | |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative (4i) | A549 (Human Lung Cancer) | 78.78% of cells arrested in G0/G1 phase. |

Modulation of Immunological Pathways (e.g., PD-1/PD-L1 interaction)

Cancer immunotherapy, particularly the blockade of immune checkpoints like the PD-1/PD-L1 axis, has become a cornerstone of cancer treatment. The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) suppresses T-cell activity, allowing tumors to evade the immune system. While antibody-based therapies are prevalent, there is significant interest in developing small-molecule inhibitors of this interaction.

The 1,3,4-oxadiazole ring has been identified as a valuable scaffold for this purpose. Medicinal chemistry efforts have incorporated 1,3,4-oxadiazole rings into the side chains of amino acids to create small peptidomimetic compounds. These novel derivatives are designed to disrupt the PD-1/PD-L1 interaction, representing a promising strategy for developing orally available immunotherapies. This highlights the versatility of the 1,3,4-oxadiazole core in designing molecules that can modulate complex protein-protein interactions within the tumor microenvironment.

Influence on Angiogenesis-Related Pathways (e.g., VEGF Downregulation, HIF-1α Translocation Inhibition)

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and survival. Key regulators of this process include Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a transcription factor that, under hypoxic conditions typical of tumors, translocates to the nucleus and activates the expression of genes like VEGF.

A study specifically investigating substituted 1,3,4-oxadiazole derivatives found they possess potent anti-angiogenic properties. Treatment of Ehrlich ascites tumor (EAT) cells with these derivatives led to a marked downregulation of VEGF. The mechanism for this was shown to be twofold: the compounds suppressed VEGF gene expression and also repressed the nuclear translocation of HIF-1α. By preventing HIF-1α from reaching the nucleus, the derivatives effectively shut down the transcriptional activation of VEGF, thus inhibiting a critical pathway for angiogenesis.

Mitostatic Effects and Microtubule Depolymerization

Microtubules are dynamic cytoskeletal polymers essential for forming the mitotic spindle during cell division. Compounds that interfere with microtubule dynamics can halt mitosis, leading to cell death, and are known as mitostatic agents.

A series of novel 1,3,4-oxadiazole derivatives have been identified as potent mitostatic agents that exert their effects through strong microtubule-depolymerizing activity. These compounds were found to have activity profiles comparable to well-known microtubule destabilizing agents such as combretastatins and nocodazole. Further mechanistic studies, including cell cycle analysis, confirmed that these derivatives cause cell cycle arrest at the G2/M phase, consistent with their role as mitotic inhibitors. Molecular modeling suggested that the most potent of these 1,3,4-oxadiazole derivatives likely bind to the colchicine (B1669291) binding site on tubulin, thereby preventing its polymerization into microtubules and disrupting mitotic spindle formation.

Antioxidant Activity and Oxidative Stress Protection Mechanisms

Derivatives of this compound are a subject of significant research interest for their potential to counteract oxidative stress, a key factor in various pathologies. Mechanistic studies, conducted primarily through in vitro models, have elucidated the antioxidant capabilities of these compounds, revealing their ability to mitigate the damaging effects of reactive oxygen species (ROS). The antioxidant potential of these derivatives is often attributed to their heterocyclic 1,3,4-oxadiazole core, which can be modified with various substituents to enhance its activity. nih.govjipbs.comrsc.orgnih.gov

The primary mechanism by which these 1,3,4-oxadiazole derivatives exert their antioxidant effects is through free radical scavenging. nih.govjipbs.comnih.govnih.gov This has been demonstrated in numerous studies employing a variety of standard antioxidant assays. These assays measure the ability of the compounds to neutralize stable free radicals and other reactive species. Commonly used methods include the 2,2,-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, nitric oxide scavenging, hydrogen peroxide scavenging, and superoxide (B77818) anion radical scavenging assays. nih.govnih.gov

The structural features of these derivatives play a crucial role in their antioxidant capacity. Structure-activity relationship (SAR) studies have shown that the presence of electron-donating groups on the aromatic rings attached to the oxadiazole nucleus can significantly enhance their radical scavenging potential. jipbs.comnih.govresearchgate.netresearchgate.net For instance, derivatives bearing hydroxyl or methoxy (B1213986) groups have demonstrated superior antioxidant activity. nih.govresearchgate.net The position of these substituents also influences the activity, with para-substitution often leading to more potent antioxidant effects. nih.govresearchgate.net

Some derivatives have shown the ability to protect cells from oxidative damage induced by agents like hydrogen peroxide. rsc.org This protective effect is a direct consequence of their ability to neutralize ROS and prevent them from damaging cellular components. Furthermore, certain precursors to 1,3,4-oxadiazole derivatives have been observed to enhance the activity of endogenous antioxidant enzymes, such as glutathione (B108866) peroxidase, which further contributes to cellular protection against oxidative stress. rsc.org

The tables below present a summary of the antioxidant activities of various this compound derivatives and related 1,3,4-oxadiazole compounds from different research findings.

Table 1: DPPH Radical Scavenging Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | IC50 (µg/mL) | Standard (Ascorbic Acid) IC50 (µg/mL) | Reference |

| Ox-6f | 25.35 | 6.13 | nih.gov |

| Ec | 26.7 | 21.3 | jipbs.com |

| 6a | 14.9 | Not specified in the same study | nih.govresearchgate.net |

| 6e | 15.0 | Not specified in the same study | nih.govresearchgate.net |

| D-16 | 22.3 µM | Not specified in the same study | nih.gov |

Table 2: Overview of In Vitro Antioxidant Assays Used for 1,3,4-Oxadiazole Derivatives

| Assay | Principle | Findings | References |

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | Many 1,3,4-oxadiazole derivatives show significant scavenging activity, often correlated with their structural features. | nih.govjipbs.comrsc.orgnih.govnih.govresearchgate.net |

| Nitric Oxide Radical Scavenging | Evaluates the compound's ability to inhibit the production of nitric oxide radicals. | Several derivatives have demonstrated moderate to good nitric oxide scavenging potential. | nih.govjipbs.comnih.govresearchgate.net |

| Hydrogen Peroxide Scavenging | Assesses the capacity of the compound to detoxify hydrogen peroxide, a precursor to more reactive oxygen species. | Certain derivatives exhibit moderate to good hydrogen peroxide scavenging properties. | nih.govjipbs.comrsc.org |

| Superoxide Anion Radical Scavenging | Measures the scavenging of superoxide anion radicals, which are primary ROS generated in biological systems. | Some synthesized 1,3,4-oxadiazole derivatives have been found to be moderate to weak superoxide radical scavengers. | nih.govnih.govresearchgate.net |

| Ferric Ion Reducing Antioxidant Power (FRAP) | Determines the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). | Investigated compounds have shown strong ferric ion reducing capacity. | rsc.org |

| ABTS Radical Scavenging | Measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. | Pronounced ABTS radical scavenging capacity has been observed for some derivatives. | rsc.org |

Structure Activity Relationship Sar Studies of 2 5 Methyl 1,3,4 Oxadiazol 2 Yl Acetic Acid Derivatives

Systematic Modification of the Oxadiazole Ring and Acetic Acid Side Chain

The core structure of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid offers multiple points for chemical modification. The primary sites for substitution are the 5-position of the oxadiazole ring (currently occupied by a methyl group) and the acetic acid side chain. Structure-activity analysis has consistently shown that positions 2 and 5 of the 1,3,4-oxadiazole (B1194373) ring are critical sites for modification and play a dominant role in defining the pharmacological activity of the resulting derivatives. mdpi.com

The electronic nature of the substituents on the 1,3,4-oxadiazole core and any associated aryl rings significantly influences the biological activity. Both electron-donating and electron-withdrawing groups can modulate the potency and spectrum of action.

For instance, studies on various 1,3,4-oxadiazole series have demonstrated that the presence of electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), can lead to notable antimicrobial and antifungal activities. nih.govmdpi.com Specifically, derivatives with -OH and -NO2 groups have shown moderate antifungal activity. nih.gov The higher activity of compounds like 2-(4-hydroxyphenyl)-5-(napthlene-1-yloxymethyl)- nih.govresearchgate.netnih.govoxadiazole has been attributed to the electronegativity of the hydroxyl group, which can withdraw electrons more effectively than other groups. researchgate.net

In some cases, the 1,3,4-oxadiazole ring itself acts as a bioisostere for a carboxylic acid group. Replacing the carboxylic acid in nalidixic acid with an isosteric 1,3,4-oxadiazole ring resulted in derivatives with significantly stronger antibacterial activity, highlighting the favorable electronic and structural contributions of the oxadiazole moiety. nih.gov

The balance between hydrophobicity and polarity, often referred to as the lipophilic balance, is a key determinant of a molecule's pharmacokinetic and pharmacodynamic properties. In the context of this compound derivatives, modulating this balance through the introduction of hydrophobic or polar substituents can fine-tune their biological activity.

An increase in the hydrophobicity of oxadiazole derivatives is often pursued to enhance antimicrobial activity, potentially by improving the compound's ability to penetrate bacterial cell walls. researchgate.net The introduction of halogen atoms, such as chlorine, to an attached aryl ring is a common strategy to increase lipophilicity and has been shown to enhance antibacterial effects. nih.govmdpi.com

On the other hand, incorporating polar groups can also lead to improved potency, particularly in specific contexts. In a series of 5-(4-methyl-thiazol-5-yl)-1,3,4-oxadiazole-2-amine derivatives, enhancing the polarity of the nitrogenous group by introducing a hydrazine (B178648) or guanidine (B92328) moiety resulted in improved activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This indicates that targeted increases in polarity can facilitate crucial interactions with the biological target.

Exploration of Substituent Effects on Specific Biological Responses

The specific nature and position of substituents can lead to highly specific biological responses. By correlating these structural changes with in vitro activity data, a more detailed understanding of the SAR can be developed.

Detailed in vitro studies have provided valuable insights into how specific structural modifications impact biological activity. For example, in a series of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, the nature of the substituent at both the 2- and 5-positions had a profound effect on antimicrobial activity. mdpi.com

A derivative featuring a quinolin-4-yl substituent at the 2-position and a 3-methyl-4-nitrophenyl group at the 5-position demonstrated potent activity against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 0.48 µg/mL. mdpi.com Another compound with a 5-iodofurane substituent at the 2-position also showed significant activity against the same strain (MIC = 1.95 µg/mL). mdpi.com

Further analysis revealed nuanced SAR trends. For instance, replacing an iodine atom with a chlorine atom on the substituent at the 2-position led to a decrease in activity against Gram-positive and Gram-negative bacteria but an increase in activity against most Candida species. mdpi.com Additionally, altering the size of a substituent ring from a six-membered to a five-membered ring resulted in decreased activity against Micrococcus luteus and Bacillus subtilis. mdpi.com

In other series, specific moieties have been identified as crucial for activity against particular pathogens. For S-substituted 1,3,4-oxadiazole-2-thiols, a 3,5-nitrophenyl group was found to be essential for antimycobacterial activity. mdpi.com Similarly, for N-(1,3,4-oxadiazol-2-yl)-benzamide derivatives, the presence of a trifluoromethylene group was identified as a key element for antibacterial activity. mdpi.com

| Parent Scaffold | Position of Modification | Substituent | Biological Activity | In Vitro Results |

| 3-acetyl-1,3,4-oxadiazoline | 2-position | quinolin-4-yl | Antibacterial | MIC = 0.48 µg/mL vs S. epidermidis |

| 3-acetyl-1,3,4-oxadiazoline | 5-position | 3-methyl-4-nitrophenyl | ||

| 3-acetyl-1,3,4-oxadiazoline | 2-position | 5-iodofurane | Antibacterial | MIC = 1.95 µg/mL vs S. epidermidis |

| S-substituted 1,3,4-oxadiazole-2-thiol | 5-position or S-linked | 3,5-nitrophenyl | Antimycobacterial | Essential for activity |

| N-(1,3,4-oxadiazol-2-yl)-benzamide | Benzamide ring | Trifluoromethylene | Antibacterial | Important for activity |

Identification of Key Pharmacophoric Elements for Desired Biological Properties

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For 1,3,4-oxadiazole derivatives, the heterocyclic ring itself is a key pharmacophoric element.

The 1,3,4-oxadiazole ring is considered a valuable pharmacophore due to its favorable metabolic profile and its ability to participate in hydrogen bonding interactions. nih.govresearchgate.net It is often employed as a bioisostere for carboxylic acids, esters, and amides, which allows for the modification of a compound's physicochemical properties while retaining its ability to interact with the target receptor. nih.govmdpi.com

In the context of specific biological activities, more detailed pharmacophore models have been proposed. For instance, a four-binding site pharmacophoric model has been hypothesized for 1,3,4-oxadiazole derivatives exhibiting anticonvulsant activity. nih.gov In other cases, a known active molecule can serve as the basis for a pharmacophore model. Nalidixic acid, for example, was used as a pharmacophore template where its carboxylic acid group was replaced by a 1,3,4-oxadiazole ring to generate new antibacterial agents. nih.gov

Scaffold Hopping and Lead Optimization Strategies Based on SAR Data

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular backbones that can serve as alternatives to an existing lead compound. nih.gov This approach is particularly useful for lead optimization, as it can help to overcome issues related to poor pharmacokinetic properties, toxicity, or patentability of the original scaffold.

Based on the SAR data gathered for this compound derivatives, several scaffold hopping strategies could be envisioned. For example, if a particular derivative shows promising activity but suffers from poor metabolic stability, scaffold hopping could be employed to replace a metabolically labile part of the molecule. This could involve replacing a phenyl ring with a pyridyl or pyrimidyl ring, a strategy known to enhance metabolic stability.

Another approach could involve minor modifications to the core scaffold, such as replacing a carbon atom with a nitrogen atom within a ring system, a technique that has been successfully used in the development of drugs like Sildenafil and Vardenafil. nih.gov More drastic changes could involve ring-opening and closing strategies to generate entirely new heterocyclic systems that maintain the key pharmacophoric elements of the original molecule.

Lead optimization based on SAR data would also involve more subtle modifications. For instance, if SAR studies indicate that a halogen at a specific position of an aryl ring is beneficial for activity, a range of different halogens (F, Cl, Br, I) could be explored to fine-tune the electronic and lipophilic properties. Similarly, if a particular substituent is found to be important, its position on the ring could be varied to optimize interactions with the biological target.

Q & A

Basic Question: What are the common synthetic routes for preparing 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid?

Methodological Answer:

The synthesis typically involves cyclization of acylated intermediates followed by functionalization. A widely used approach starts with the reaction of thiosemicarbazides with carbon disulfide under basic conditions to form 1,3,4-oxadiazole-2-thione intermediates. Subsequent alkylation with chloroacetic acid derivatives (e.g., ethyl chloroacetate) introduces the acetic acid moiety. For example, 5-substituted oxadiazole-2-thiones can undergo S-alkylation with chloroacetic acid in the presence of potassium carbonate to yield the target compound . Alternative routes include cyclization of hydrazide derivatives using POCl₃ or propylene oxide as cyclizing agents .

Advanced Question: How can reaction conditions be optimized to improve the yield of this compound derivatives?

Methodological Answer:

Optimization requires careful control of solvent polarity, temperature, and catalyst selection. For S-alkylation steps, polar aprotic solvents like DMF or acetone enhance nucleophilicity, while potassium carbonate or triethylamine acts as a base to deprotonate the thiol group . Cyclization reactions (e.g., using POCl₃) benefit from anhydrous conditions and reflux temperatures (80–100°C). Yields for alkylation with chloroacetic acid derivatives range from 86–92% when using excess alkylating agents (1.2–1.5 eq) and extended reaction times (4–6 hours) . Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction completion .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirms the oxadiazole ring (C=N signals at 160–165 ppm) and acetic acid moiety (CH₂ at ~3.8 ppm in ¹H NMR) .

- IR Spectroscopy : Identifies the carboxylic acid group (broad O-H stretch at 2500–3000 cm⁻¹) and C=S/C=N bonds (1650–1700 cm⁻¹) .

- Elemental Analysis : Validates purity (>95%) and molecular formula .

Advanced Question: How can researchers resolve contradictions in biological activity data for structurally similar derivatives?

Methodological Answer:

Discrepancies often arise from substituent effects. For example, derivatives with electron-withdrawing groups (e.g., chlorine) on the aryl ring may show reduced antimicrobial activity due to steric hindrance or altered solubility. To address this:

- Perform QSAR studies to correlate substituent electronic parameters (Hammett constants) with bioactivity .

- Use molecular docking to assess binding affinity to target enzymes (e.g., bacterial enolase or fungal CYP51) .

- Validate via in vitro assays (e.g., MIC tests against Bacillus subtilis and Staphylococcus aureus), ensuring consistent inoculum sizes and incubation conditions .

Basic Question: What biological activities have been reported for this compound derivatives?

Methodological Answer:

These derivatives exhibit:

- Antimicrobial activity : Weak but selective inhibition of gram-positive bacteria (e.g., B. subtilis) via disruption of cell wall synthesis .

- Anticancer potential : Thiadiazole analogs show cytotoxicity by targeting topoisomerase II or inducing apoptosis .

- Enzyme inhibition : Carboxylic acid moieties enhance binding to metalloenzymes (e.g., angiotensin-converting enzyme) .

Advanced Question: How can researchers design coordination complexes using this compound as a ligand?

Methodological Answer:

The compound acts as a multidentate ligand via its sulfur, nitrogen, and oxygen atoms. To design complexes:

- Select metal ions (e.g., Co²⁺, Cu²⁺) with high affinity for soft donors (S, N).

- Use aqueous or ethanol/water mixtures for synthesis. For example, [Co(POA)₂(H₂O)₄]·H₂O (POA = oxadiazole-acetate ligand) forms octahedral geometries confirmed by X-ray crystallography .

- Characterize using UV-Vis (d-d transitions) and EPR to assess metal-ligand charge transfer .

Basic Question: How does the presence of substituents on the oxadiazole ring influence physicochemical properties?

Methodological Answer:

- Electron-donating groups (e.g., methyl): Increase lipophilicity (logP) and membrane permeability .

- Electron-withdrawing groups (e.g., halogens): Enhance acidity (pKa ~3.5–4.0 for the carboxylic acid) and hydrogen-bonding capacity .

- Aromatic substituents : Improve π-π stacking in crystal lattices, affecting solubility and melting points .

Advanced Question: What strategies mitigate low yields in large-scale synthesis of this compound?

Methodological Answer:

- Flow chemistry : Continuous processing reduces side reactions (e.g., hydrolysis of chloroacetic acid intermediates) .

- Catalytic methods : Use phase-transfer catalysts (e.g., TBAB) to accelerate S-alkylation .

- Purification : Recrystallization from DMF/acetic acid (1:2 v/v) removes unreacted starting materials .

Basic Question: What are the stability considerations for storing this compound?

Methodological Answer:

- Store under anhydrous conditions (desiccator with silica gel) to prevent hydrolysis of the oxadiazole ring.

- Avoid prolonged exposure to light, which may degrade the acetic acid moiety.

- Use amber glass vials at −20°C for long-term storage (>6 months) .

Advanced Question: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Model transition states for cyclization (e.g., activation energy for POCl₃-mediated reactions) .

- Molecular dynamics : Simulate solvent effects on alkylation kinetics in DMF vs. acetone .

- Docking studies : Predict regioselectivity in electrophilic substitutions (e.g., bromination at C-5 vs. C-4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.